Cas no 142356-40-9 (2-bromo-5,6-dichloro-1H-1,3-benzodiazole)
2-bromo-5,6-dichloro-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2-bromo-5,6-dichloro-
- 2-BROMO-5,6-DICHLOROBENZIMIDAZOLE
- 1H-Benzimidazole,2-bromo-5,6-dichloro
- 2-Bromo-5,6-dichloro-1H-benzimidazole
- 2-Bromo-5,6dichlorobenzimidazole
- 2-bromo-5,6-dichloro-1H-1,3-benzodiazole
- 2-Bromo-5,6-dichloro-1H-benzo[d]imidazole
- 2-bromo-5,6-dichlorobenzo[d]imidazole
- 5,6-Dichloro-2-bromobenzimidazole
- 2-bromo-5,6-dichloro benzimidazole
- SB33508
- 2-Bromo-5,6-dichloro-1H-1,3-benzodiazole; 2-Bromo-5,6-dichlorobenzimidazole
- 2-Bromo-5,6-dichloro-1H-benzoimidazole
- SY324052
- 142356-40-9
- AKOS005266192
- P17816
- SCHEMBL441602
- CHEMBL133003
- CS-M3186
- KEZMBKQTCPNSOF-UHFFFAOYSA-N
- MFCD09037784
- AS-54373
-
- MDL: MFCD09037784
- Inchi: 1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)
- InChI Key: KEZMBKQTCPNSOF-UHFFFAOYSA-N
- SMILES: BrC1=NC2C=C(C(=CC=2N1)Cl)Cl
Computed Properties
- Exact Mass: 263.88600
- Monoisotopic Mass: 263.88567g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7
- XLogP3: 3.8
Experimental Properties
- Density: 1.967
- Boiling Point: 414.8 °C at 760 mmHg
- Flash Point: 204.7 °C
- PSA: 28.68000
- LogP: 3.63220
2-bromo-5,6-dichloro-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0157-1g |
2-Bromo-5,6-dichloro-1H-benzoimidazole |
142356-40-9 | 98% | 1g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0157-5g |
2-Bromo-5,6-dichloro-1H-benzoimidazole |
142356-40-9 | 98% | 5g |
33904.74CNY | 2021-07-19 | |
| Chemenu | CM326199-5g |
2-bromo-5,6-dichloro-1H-1,3-benzodiazole |
142356-40-9 | 95%+ | 5g |
$591 | 2023-02-18 | |
| Apollo Scientific | OR510208-1g |
2-Bromo-5,6-dichloro-1H-benzo[d]imidazole |
142356-40-9 | >98% | 1g |
£142.00 | 2025-02-20 | |
| Chemenu | CM326199-10g |
2-bromo-5,6-dichloro-1H-1,3-benzodiazole |
142356-40-9 | 95%+ | 10g |
$1119 | 2022-03-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0157-1g |
2-Bromo-5,6-dichloro-1H-benzoimidazole |
142356-40-9 | 98% | 1g |
¥8726.45 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0157-5g |
2-Bromo-5,6-dichloro-1H-benzoimidazole |
142356-40-9 | 98% | 5g |
¥34958.27 | 2025-01-20 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB07086-10g |
2-bromo-5,6-dichloro-1H-1,3-benzodiazole |
142356-40-9 | 95% | 10g |
$920 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1001519-5g |
2-bromo-5,6-dichloro-1H-benzimidazole |
142356-40-9 | 95% | 5g |
$620 | 2024-08-02 | |
| eNovation Chemicals LLC | D587600-500MG |
2-bromo-5,6-dichloro-1H-1,3-benzodiazole |
142356-40-9 | 97% | 500mg |
$135 | 2024-07-21 |
2-bromo-5,6-dichloro-1H-1,3-benzodiazole Suppliers
2-bromo-5,6-dichloro-1H-1,3-benzodiazole Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-bromo-5,6-dichloro-1H-1,3-benzodiazole
Research Brief on 2-Bromo-5,6-dichloro-1H-1,3-benzodiazole (CAS: 142356-40-9): Recent Advances and Applications
The compound 2-bromo-5,6-dichloro-1H-1,3-benzodiazole (CAS: 142356-40-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this heterocyclic compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the versatility of 2-bromo-5,6-dichloro-1H-1,3-benzodiazole as a key intermediate in the synthesis of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing kinase inhibitors, particularly targeting cancer-related pathways. The bromo and dichloro substituents on the benzodiazole core provide distinct reactivity patterns, enabling selective modifications for structure-activity relationship (SAR) studies.
In terms of synthetic methodology, advances have been made in optimizing the production of 142356-40-9. A team at MIT developed a novel catalytic system in 2024 that improves yield by 37% compared to traditional methods, while reducing hazardous byproducts. This breakthrough addresses previous challenges in scaling up production for preclinical studies.
The compound's mechanism of action has been further elucidated through recent structural biology research. X-ray crystallography studies reveal that derivatives of 2-bromo-5,6-dichloro-1H-1,3-benzodiazole can selectively bind to ATP pockets of certain protein kinases, with the halogen atoms playing critical roles in molecular recognition. These findings, published in Nature Chemical Biology, provide a structural basis for rational drug design using this scaffold.
Emerging applications extend beyond oncology. A 2024 study in ACS Chemical Neuroscience identified benzodiazole derivatives as potential modulators of neurotransmitter systems, suggesting possible applications in neurological disorders. The electron-withdrawing properties of the halogen substituents appear to influence blood-brain barrier penetration, a crucial factor for CNS-targeted therapeutics.
Safety and pharmacokinetic profiling of 142356-40-9 derivatives has progressed significantly. Recent ADMET studies indicate that while the parent compound shows moderate metabolic stability, strategic modifications can dramatically improve bioavailability. These findings were presented at the 2024 American Chemical Society National Meeting and are guiding the development of second-generation analogs.
Looking forward, computational chemistry approaches are being employed to predict novel derivatives of 2-bromo-5,6-dichloro-1H-1,3-benzodiazole with enhanced properties. Machine learning models trained on existing SAR data are accelerating the identification of promising candidates for further development, as reported in a recent Chemical Science perspective article.
In conclusion, 2-bromo-5,6-dichloro-1H-1,3-benzodiazole represents a versatile scaffold with growing importance in medicinal chemistry. The convergence of improved synthetic methods, detailed mechanistic understanding, and innovative computational approaches positions this compound as a valuable tool for future drug discovery efforts across multiple therapeutic areas.
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